3-(Aminomethyl)-2,2,4,4-tetramethylpentan-3-ol
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Overview
Description
The description of a compound typically includes its IUPAC name, molecular formula, and structural formula. It may also include its appearance (solid, liquid, gas, color, etc.) and any distinctive odors .
Synthesis Analysis
Synthesis analysis involves detailing the chemical reactions used to synthesize the compound. This includes the starting materials, reagents, catalysts, and conditions of the reaction .Molecular Structure Analysis
Molecular structure analysis involves determining the arrangement of atoms in a molecule and the chemical bonds that hold the atoms together. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used .Chemical Reactions Analysis
This involves studying the chemical reactions that the compound undergoes. This includes its reactivity with other compounds and the conditions under which these reactions occur .Physical and Chemical Properties Analysis
This involves studying properties such as melting point, boiling point, solubility, density, and refractive index. Chemical properties might include acidity or basicity, electrophilicity or nucleophilicity, and reactivity towards various reagents .Scientific Research Applications
Extraction and Separation
4-methylpentan-2-ol, a compound structurally similar to 3-(Aminomethyl)-2,2,4,4-tetramethylpentan-3-ol, has been employed in the quantitative extraction of iron(III) from hydrochloric acid, followed by titrimetric determination. This methodology highlights the potential application of such compounds in selective extraction and separation processes in analytical chemistry (Gawali & Shinde, 1974).
Biocatalytic Synthesis
Chiral amino alcohols, which are important for biochemical and pharmaceutical applications, can be synthesized using biocatalytic routes. For instance, (2S,3S)-2-aminopentane-1,3-diol was synthesized employing engineered Escherichia coli transketolase and ω-transaminase from Chromobacterium violaceum. This innovative approach demonstrates the relevance of such compounds in the efficient and environmentally friendly synthesis of chiral aminodiols (Smith et al., 2010).
Molecular Interactions and Structure
Studies on compounds like 2,2,4,4-tetramethyl-3-alkylpentan-3-ols, which are structurally related to this compound, reveal insights into molecular interactions such as hydrogen bonding. These studies contribute to our understanding of the molecular behavior of sterically hindered alcohols, which can be applied in designing molecules with specific interaction properties (Lomas, 2005).
Anticancer Properties
Research on amino acetate functionalized Schiff base organotin(IV) complexes, which bear structural resemblance to the compound , has demonstrated significant cytotoxicity against various human tumor cell lines. These findings underline the potential application of such compounds in the development of novel anticancer drugs (Basu Baul et al., 2009).
Biomedical Applications
Polyamide oligomers based on 14-amino-3,6,9,12-tetraoxatetradecanoic acid, a compound with similarities to this compound, have been synthesized for potential use in biomedical applications. These oligomers, designed as analogues of poly(ethylene glycol), demonstrate the applicability of such compounds in medical and pharmaceutical fields (Dhawan et al., 2000).
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
3-(aminomethyl)-2,2,4,4-tetramethylpentan-3-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H23NO/c1-8(2,3)10(12,7-11)9(4,5)6/h12H,7,11H2,1-6H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ABIAWRJNWUVABY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(CN)(C(C)(C)C)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H23NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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